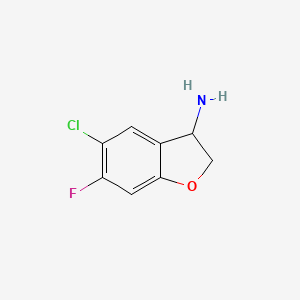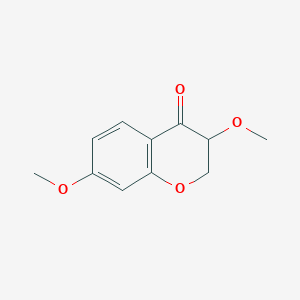
3-(2-((Cyclobutylmethyl)(phenethyl)amino)ethyl)-2-fluorophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-((Cyclobutylmethyl)(phenethyl)amino)ethyl)-2-fluorophenol is a complex organic compound that features a fluorinated phenol group, a cyclobutylmethyl group, and a phenethylamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-((Cyclobutylmethyl)(phenethyl)amino)ethyl)-2-fluorophenol typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the intermediate compounds, such as cyclobutylmethylamine and phenethylamine, followed by their coupling with a fluorinated phenol derivative under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Advanced techniques like microwave-assisted synthesis and flow chemistry may be employed to enhance reaction efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-((Cyclobutylmethyl)(phenethyl)amino)ethyl)-2-fluorophenol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium iodide (NaI) in acetone or other polar aprotic solvents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies involving receptor binding and signal transduction.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific receptors.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(2-((Cyclobutylmethyl)(phenethyl)amino)ethyl)-2-fluorophenol involves its interaction with specific molecular targets, such as receptors or enzymes. For instance, it may act as a ligand for G protein-coupled receptors (GPCRs), modulating their activity and downstream signaling pathways. The exact pathways and targets depend on the specific context and application of the compound.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(2-((Cyclopropylmethyl)(phenethyl)amino)ethyl)phenol
- 3-(2-((Cyclohexylmethyl)(phenethyl)amino)ethyl)phenol
Uniqueness
3-(2-((Cyclobutylmethyl)(phenethyl)amino)ethyl)-2-fluorophenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorinated phenol group, in particular, may enhance its binding affinity and selectivity for certain molecular targets, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C21H26FNO |
|---|---|
Peso molecular |
327.4 g/mol |
Nombre IUPAC |
3-[2-[cyclobutylmethyl(2-phenylethyl)amino]ethyl]-2-fluorophenol |
InChI |
InChI=1S/C21H26FNO/c22-21-19(10-5-11-20(21)24)13-15-23(16-18-8-4-9-18)14-12-17-6-2-1-3-7-17/h1-3,5-7,10-11,18,24H,4,8-9,12-16H2 |
Clave InChI |
RDNHNYSGWSGOCV-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)CN(CCC2=CC=CC=C2)CCC3=C(C(=CC=C3)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-(1-((Benzyloxy)carbonyl)piperidin-4-YL)-5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-C]pyridine-3-carboxylic acid](/img/structure/B13051925.png)







